molecular formula C11H14N4O2 B2879818 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione CAS No. 286430-66-8

4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione

Cat. No. B2879818
CAS RN: 286430-66-8
M. Wt: 234.259
InChI Key: JHCKTXNQTKLZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione” is a chemical compound with the molecular formula C11H14N4O2 . It has an average mass of 234.255 Da and a monoisotopic mass of 234.111679 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 60.9±0.5 cm3, and a polar surface area of 94 Å2 . It also has a molar volume of 160.9±7.0 cm3 and a polarizability of 24.1±0.5 10-24 cm3 . The compound is predicted to have a water solubility of 3.768e+005 mg/L at 25 deg C .

Scientific Research Applications

Potential Ligands for the GABA Receptor Complex

Compounds structurally similar to 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione have been explored for their potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. The synthesis of a new series of imidazo-[1,5-a]pyrido[2,3-e]pyrazines from 2-chloro-3-nitropyridine, involving steps that might be relevant to the research and manipulation of 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione, highlights the compound's potential application in neurological research and its interaction with the GABA receptor complex (Weber, Bartsch, & Erker, 2002).

Water Oxidation Catalysis

Research on Ru complexes for water oxidation demonstrated the synthesis and application of complexes involving pyridazine derivatives. These complexes exhibit properties consistent with the electron donor/acceptor ability, relevant for catalytic water oxidation. Such research provides insights into the potential use of 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione derivatives in catalysis and renewable energy applications (Zong & Thummel, 2005).

Synthetic Routes and Anticancer Agents

The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione, has been explored for their potential as anticancer agents. This research highlights synthetic routes developed for congeners by cyclization of substituted amino-pyridines, showing the relevance of pyridazine derivatives in developing new therapeutic agents (Temple, Rose, Comber, & Rener, 1987).

Amnesia-Reversal Activity

A series of cyclic imides, including dihydropyridazines, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. This research underscores the therapeutic potential of pyridazine derivatives in memory impairment conditions (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).

properties

IUPAC Name

4-amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)6-4-5-7(10(17)13-6)8(12)14-15-9(5)16/h4H,1-3H3,(H2,12,14)(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCKTXNQTKLZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=NNC2=O)N)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione

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